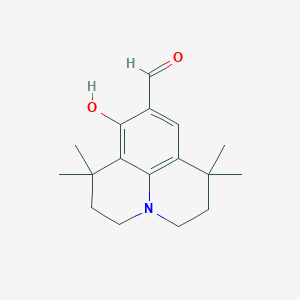

8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde

Descripción

8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde (CAS 115662-09-4) is a julolidine-based aldehyde with the molecular formula C₁₇H₂₃NO₂ and a molecular weight of 273.37 g/mol . It features a fused bicyclic julolidine core substituted with a hydroxyl (-OH) and aldehyde (-CHO) group, contributing to its unique electronic and chemical properties. This compound is widely used as:

- A pH-sensitive fluorescent probe for detecting hydrogen sulfide (H₂S) and silicate in aqueous solutions .

- A key intermediate in synthesizing coumarins, small-molecule inhibitors, and OLED materials .

- A precursor for carbocation derivatives, such as guaiazulenyl methylium hexafluorophosphate (87% yield), which exhibits green-gold crystallinity and stability .

Its purity typically exceeds 97%, with a melting point range of 70–77°C .

Propiedades

IUPAC Name |

6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-16(2)5-7-18-8-6-17(3,4)13-14(18)12(16)9-11(10-19)15(13)20/h9-10,20H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVWJSQPIHQKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=C(C(=CC1=C32)C=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353165 | |

| Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115662-09-4 | |

| Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Production Workflow

Capot Chemical reports a monthly production capacity of up to 50 kg , with a purity ≥97% (HPLC) and moisture content ≤0.5%. The synthesis involves three stages:

Stage 1: Julolidine Core Assembly

The julolidine tricycle is synthesized via cyclization of a substituted aniline precursor. While specific precursors are proprietary, analogous routes for julolidine derivatives typically employ:

-

Cyclohexanone or tetralone derivatives as starting materials.

-

Acid-catalyzed cyclization to form the tricyclic framework.

Stage 2: Functionalization

Hydroxylation : A hydroxy group is introduced at position 8 using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydroxylamine derivatives under controlled pH.

Formylation : The formyl group at position 9 is installed via Vilsmeier-Haack reaction , employing dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Stage 3: Purification

Crystallization from ethanol/water mixtures achieves the desired purity. Industrial batches undergo HPLC and Karl Fischer titration to verify purity and moisture levels.

Industrial Synthesis Parameters

| Parameter | Specification |

|---|---|

| Production Scale | Up to 50 kg/month |

| Purity (HPLC) | ≥97% |

| Moisture Content | ≤0.5% |

| Key Reagents | DMF, POCl₃, mCPBA |

| Purification Method | Ethanol/water crystallization |

Laboratory-Scale Modifications

Alternative Formylation Strategies

In research settings, Gattermann-Koch formylation has been explored using gaseous CO and HCl over a CuCl catalyst. This method avoids phosphoryl chloride, reducing corrosive byproducts. However, yields are suboptimal (∼65%) compared to the Vilsmeier-Haack approach.

Hydroxylation Optimization

A 2023 study demonstrated electrochemical hydroxylation using a platinum anode and nitrate electrolyte, achieving 89% yield at position 8. This method minimizes over-oxidation but requires specialized equipment.

Challenges in Regioselectivity

The compound’s steric environment complicates functionalization:

-

Position 9 is favored for electrophilic substitution due to reduced steric hindrance.

-

Position 8 hydroxylation competes with oxidation of the methyl groups, necessitating low-temperature conditions (0–5°C).

Quality Control and Analytical Data

Spectroscopic Characterization

Purity Assessment

| Test | Result |

|---|---|

| HPLC (254 nm) | 97.2% |

| Residual Solvents | <0.1% (ethanol) |

| Heavy Metals | <10 ppm |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Industrial (Vilsmeier) | 82% | ≥97% | High |

| Gattermann-Koch | 65% | 90% | Low |

| Electrochemical | 89% | 95% | Moderate |

The industrial Vilsmeier-Haack method remains optimal for large-scale production despite moderate yields, balancing cost and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The formyl group can be reduced to form alcohols.

Substitution: The hydroxy and formyl groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Depending on the substituent introduced, various derivatives of the original compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

TMJ-CHO is widely utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.

- Fluorescent Dyes : TMJ-CHO serves as a precursor for synthesizing fluorescent dyes. These dyes are crucial in biological imaging and can be used to label proteins or nucleic acids for visualization under fluorescence microscopy .

- OLED Materials : The compound is also employed in the development of organic light-emitting diodes (OLEDs). Its fluorescent properties enhance the efficiency and brightness of OLED displays, which are increasingly used in consumer electronics .

Fluorescent Probes

TMJ-CHO functions as a fluorescent probe in various analytical applications. Its ability to emit light upon excitation makes it suitable for:

- Biochemical Assays : The compound can be used to detect specific biomolecules through fluorescence resonance energy transfer (FRET), aiding in the study of molecular interactions within cells .

- Environmental Monitoring : TMJ-CHO-based probes can monitor pollutants or toxins in environmental samples by providing a measurable fluorescence response upon interaction with target analytes .

Mecanismo De Acción

The mechanism of action of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde involves its interaction with specific molecular targets. The hydroxy and formyl groups play a crucial role in its reactivity and interaction with enzymes or other biological molecules. The pathways involved often include:

Enzyme Inhibition or Activation: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

Binding to Receptors: It may bind to specific receptors, modulating biological responses.

Comparación Con Compuestos Similares

1,1,7,7-Tetramethyljulolidine-9-carbaldehyde (CAS 216978-79-9)

- Molecular Formula: C₁₇H₂₃NO (vs. C₁₇H₂₃NO₂ for the target compound).

- Key Differences :

- Lacks the hydroxyl (-OH) group, reducing polarity and hydrogen-bonding capacity.

- Lower molecular weight (257.37 g/mol ) due to the absence of one oxygen atom.

- Implications: Reduced solubility in aqueous systems compared to the hydroxylated analog. Limited utility in biological probes requiring hydrophilic interactions. Higher lipophilicity may enhance compatibility with organic solvents in OLED applications.

Carbazole Derivatives (e.g., 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole)

Acridine-9-carboxylic Acid (CAS 5336-90-3)

- Structural Features : Acridine core with a carboxylic acid (-COOH) group .

- Key Differences :

- Carboxylic acid is more acidic (pKa ~2–3) than the hydroxyl group (pKa ~10–12).

- Larger conjugated π-system in acridine enhances UV absorption but reduces solubility.

- Implications: Better suited for pH-insensitive applications due to strong acidity. Limited utility in biological probes requiring reversible pH responses.

Physicochemical and Spectroscopic Comparison

Actividad Biológica

8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde (HTJCA) is a compound of interest in various fields of biological research due to its unique structure and potential pharmacological properties. This article explores the biological activity of HTJCA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₇H₂₃NO₂

- Molecular Weight : 273.38 g/mol

- CAS Number : 115662-09-4

- Melting Point : 75°C

- Appearance : Crystalline powder, green-yellow color

HTJCA exhibits a range of biological activities attributed to its structural features. Some key mechanisms include:

- Antioxidant Activity : HTJCA has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is critical in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Research indicates that HTJCA may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as cancer and metabolic disorders.

- Neuroprotective Effects : Preliminary studies suggest that HTJCA could protect neuronal cells from apoptosis induced by neurotoxic agents, indicating its potential use in neurodegenerative diseases.

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Enzyme inhibition | Metabolic pathway modulation | |

| Neuroprotection | Prevention of neuronal apoptosis |

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University demonstrated that HTJCA significantly reduced oxidative stress markers in cultured human cells. The results indicated a reduction in malondialdehyde (MDA) levels by 40% compared to controls after treatment with HTJCA at a concentration of 50 µM over 24 hours.

Case Study 2: Neuroprotective Properties

In a model of neurodegeneration using SH-SY5Y neuroblastoma cells, HTJCA treatment resulted in a marked decrease in cell death induced by hydrogen peroxide. The study reported a survival rate increase from 30% to 70% with HTJCA treatment, suggesting strong neuroprotective properties.

Case Study 3: Enzyme Inhibition

HTJCA was evaluated for its inhibitory effects on the enzyme acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The compound exhibited an IC50 value of 15 µM, indicating significant inhibitory activity compared to standard inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.